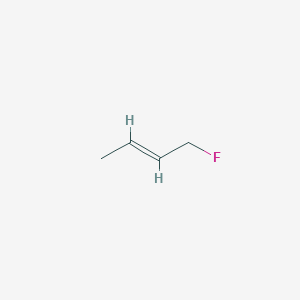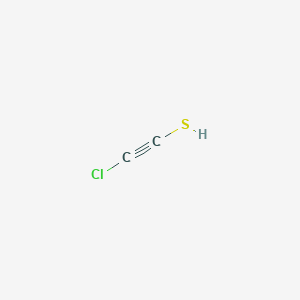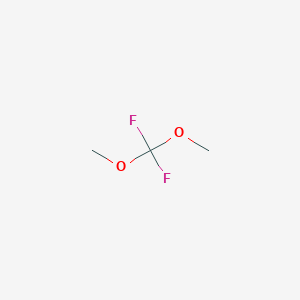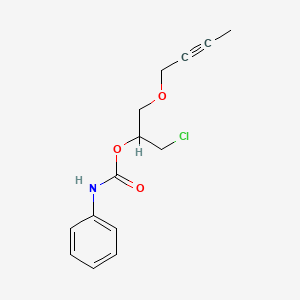
1-(But-2-yn-1-yloxy)-3-chloropropan-2-yl phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(But-2-yn-1-yloxy)-3-chloropropan-2-yl phenylcarbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a phenylcarbamate group attached to a chloropropane moiety, which is further linked to a butynyl ether. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-2-yn-1-yloxy)-3-chloropropan-2-yl phenylcarbamate typically involves the alkylation of phenols with propargyl bromide or 1-bromo-2-butyne. A common method includes dissolving phenol in dry DMF, adding Cs2CO3, and then introducing propargyl bromide or 1-bromo-2-butyne. The reaction is monitored by TLC and the product is isolated after solvent evaporation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(But-2-yn-1-yloxy)-3-chloropropan-2-yl phenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloropropane moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Addition Reactions: The alkyne group can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield different ethers or alcohols, while oxidation can produce carboxylic acids or ketones.
Applications De Recherche Scientifique
1-(But-2-yn-1-yloxy)-3-chloropropan-2-yl phenylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(But-2-yn-1-yloxy)-3-chloropropan-2-yl phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- (But-2-yn-1-yloxy)benzene
- 1-Bromo-2-butyne
- 2-Butyn-1-ol
Comparison: 1-(But-2-yn-1-yloxy)-3-chloropropan-2-yl phenylcarbamate is unique due to its combination of a phenylcarbamate group with a chloropropane and butynyl ether moiety. This structure imparts distinct chemical and biological properties compared to similar compounds. For instance, (But-2-yn-1-yloxy)benzene lacks the chloropropane and carbamate groups, resulting in different reactivity and applications .
Propriétés
Numéro CAS |
42468-65-5 |
|---|---|
Formule moléculaire |
C14H16ClNO3 |
Poids moléculaire |
281.73 g/mol |
Nom IUPAC |
(1-but-2-ynoxy-3-chloropropan-2-yl) N-phenylcarbamate |
InChI |
InChI=1S/C14H16ClNO3/c1-2-3-9-18-11-13(10-15)19-14(17)16-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1H3,(H,16,17) |
Clé InChI |
WBCCZMQENTWRJC-UHFFFAOYSA-N |
SMILES canonique |
CC#CCOCC(CCl)OC(=O)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


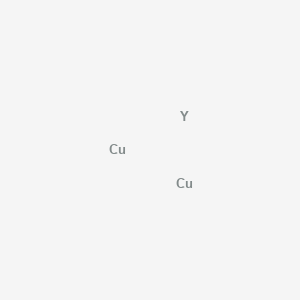


![1-(Bromomethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14648787.png)
![N,N-Dimethyl-4-[(propan-2-yl)oxy]-1H-indole-3-carboxamide](/img/structure/B14648792.png)
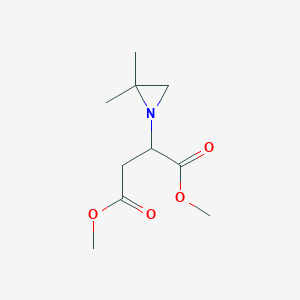
![(2R)-3-[(1,3-Thiazol-2-yl)oxy]propane-1,2-diol](/img/structure/B14648803.png)
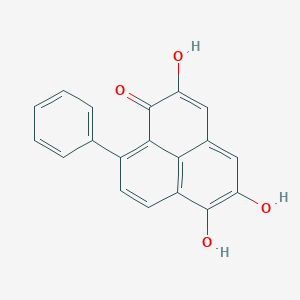
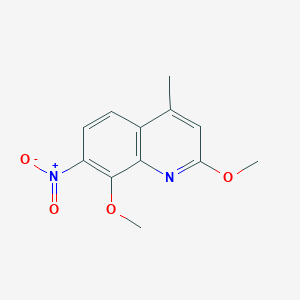
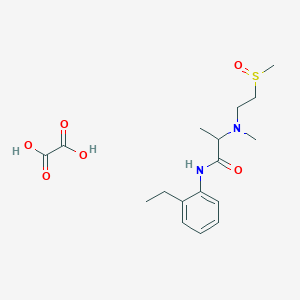
![N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-[3-[(3-pentylthiiran-2-yl)methyl]thiiran-2-yl]octanamide](/img/structure/B14648848.png)
